molecular formula C10H14BrN B1400101 [(5-Bromo-2-methylphenyl)methyl](ethyl)amine CAS No. 1520652-91-8

[(5-Bromo-2-methylphenyl)methyl](ethyl)amine

Cat. No.: B1400101
CAS No.: 1520652-91-8
M. Wt: 228.13 g/mol
InChI Key: YYKWFQXTIJVBPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-2-methylphenyl)methylamine is a secondary amine featuring a brominated aromatic ring with a methyl substituent at the 2-position and an ethylamine group attached via a benzyl linkage.

Properties

IUPAC Name

N-[(5-bromo-2-methylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-3-12-7-9-6-10(11)5-4-8(9)2/h4-6,12H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKWFQXTIJVBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methylphenyl)methylamine typically involves the bromination of 2-methylphenylmethanol followed by amination. The bromination step can be carried out using bromine in the presence of a catalyst such as iron powder. The resulting 5-bromo-2-methylbenzyl bromide is then reacted with ethylamine to yield the desired product .

Industrial Production Methods

Industrial production methods for (5-Bromo-2-methylphenyl)methylamine may involve similar steps but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methylphenyl)methylamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the amine group.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Depending on the nucleophile, products can include 5-hydroxy-2-methylphenylmethylamine, 5-cyano-2-methylphenylmethylamine, etc.

    Oxidation: Products can include 5-bromo-2-methylbenzoic acid or 5-bromo-2-methylbenzaldehyde.

    Reduction: Products can include 2-methylphenylmethylamine or ethylbenzylamine.

Scientific Research Applications

Overview

(5-Bromo-2-methylphenyl)methylamine is an organic compound with significant potential in various scientific fields, including chemistry, biology, and industry. Its unique structure, which includes a bromine atom and an ethylamine group attached to a benzene ring, allows for diverse applications ranging from pharmaceuticals to biochemical research.

Pharmaceutical Development

(5-Bromo-2-methylphenyl)methylamine serves as an important intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry. It is utilized in the development of drugs targeting various diseases due to its ability to interact with biological systems effectively.

Biochemical Studies

The compound is employed in biochemical assays to study enzyme interactions. Its structure allows it to act as a probe that can modulate enzyme activity, making it valuable for understanding metabolic pathways and enzyme kinetics.

Material Science

In industry, (5-Bromo-2-methylphenyl)methylamine is used in the production of specialty chemicals and materials that require specific properties. Its unique chemical characteristics enable the design of materials with tailored functionalities for applications in coatings, adhesives, and polymers.

Case Studies

Several case studies illustrate the compound's applications:

  • Drug Synthesis : Research has shown that derivatives of (5-Bromo-2-methylphenyl)methylamine are effective in synthesizing drugs for treating conditions like type-II diabetes. The compound acts as a precursor in multi-step synthesis pathways that yield active pharmaceutical ingredients (APIs) .
  • Enzyme Interaction Studies : In a study focusing on enzyme kinetics, (5-Bromo-2-methylphenyl)methylamine was used to probe the active site of specific enzymes, providing insights into substrate binding and catalysis mechanisms.
  • Material Development : Industrial applications have demonstrated that compounds similar to (5-Bromo-2-methylphenyl)methylamine can be utilized in creating advanced materials with enhanced performance characteristics, such as improved thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of (5-Bromo-2-methylphenyl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the amine group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Features

  • Molecular Formula : Presumed to be C₁₀H₁₄BrN (based on methyl analog C₉H₁₂BrN with an added ethyl group).
  • Key Substituents: 5-Bromo-2-methylphenyl group: The bromine atom at the 5-position introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Comparison with Structurally Similar Compounds

Substituent Variations: Alkyl Chain Length

Compound Name Molecular Formula Molecular Weight (g/mol) Alkyl Group Key Properties
(5-Bromo-2-methylphenyl)methylamine C₉H₁₂BrN 214.1 Methyl Higher solubility in polar solvents; lower lipophilicity
(5-Bromo-2-methylphenyl)methylamine (Target) C₁₀H₁₄BrN ~228–230 (estimated) Ethyl Increased lipophilicity; potential for enhanced membrane permeability

Impact of Ethyl vs. Methyl :

  • Lipophilicity : Ethyl group raises logP by ~0.5–1.0 units, favoring lipid bilayer penetration.
  • Steric Effects : Ethyl may hinder reactions at the benzyl position (e.g., nucleophilic substitution) more than methyl .

Positional Isomerism and Functional Groups

Compound Name Substituents Molecular Formula Key Differences
(4-Bromo-2-methylphenyl)methylamine Br at 4-position C₉H₁₂BrN Altered electronic effects; potential differences in aromatic reactivity
(2-Bromo-5-methoxyphenyl)methylamine Methoxy at 5-position C₉H₁₂BrNO Methoxy group enhances electron density; may increase stability in acidic conditions

Electronic Effects :

  • 5-Bromo vs. 4-Bromo : Bromine at the 5-position (para to methyl) creates a distinct electronic profile compared to 4-bromo (meta), affecting regioselectivity in further substitutions.

Heterocyclic Analogs

Compound Name Core Structure Molecular Formula Key Features
2-(5-Bromopyrimidin-2-YL)ethylamine Pyrimidine ring C₇H₁₀BrN₃ Heterocyclic ring enables hydrogen bonding; may confer kinase inhibition potential
{[5-(5-Bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine Pyrazole ring C₁₂H₁₄BrN₃ Pyrazole enhances aromatic stacking interactions; potential for metal coordination

Structural Implications :

  • Heterocycles (e.g., pyrimidine, pyrazole) introduce additional hydrogen-bonding sites and alter electronic distribution, expanding applications in medicinal chemistry .

Physicochemical Properties

  • Solubility: Ethyl derivatives are less soluble in water than methyl analogs but more soluble in organic solvents (e.g., DCM, ethanol) .
  • Basicity : The ethyl group’s electron-donating inductive effect slightly increases amine basicity (pKa ~9.5–10.5) compared to methyl (pKa ~9.0–10.0).

Biological Activity

(5-Bromo-2-methylphenyl)methylamine, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H14BrN
  • Molecular Weight : 240.14 g/mol
  • CAS Number : 1388037-51-1

Biological Activity Overview

The biological activity of (5-Bromo-2-methylphenyl)methylamine is primarily characterized by its interactions with various biological targets. It has been investigated for its potential anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Mechanism of Action Reference
MDA-MB-231 (breast cancer)10–50Induction of apoptosis via caspase activation
HCT116 (colorectal cancer)0.1–1Inhibition of PI3K signaling pathways
A549 (lung cancer)4Cell cycle arrest at G1 phase
SH-SY5Y (neuroblastoma)10–100Modulation of AMPK signaling

The mechanisms underlying the biological activity of (5-Bromo-2-methylphenyl)methylamine include:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of caspases, particularly Caspase-3, which is a critical executor in the apoptotic pathway.
  • Cell Cycle Regulation : It has been shown to induce cell cycle arrest in various cancer cell lines, suggesting a potential role in tumor growth inhibition.
  • Signal Pathway Modulation : Inhibition of key signaling pathways such as PI3K/Akt has been observed, which is crucial for cell survival and proliferation.

Anti-inflammatory Activity

In addition to its anticancer properties, (5-Bromo-2-methylphenyl)methylamine exhibits anti-inflammatory effects. Studies indicate that it may inhibit pro-inflammatory cytokines and modulate immune responses, although specific data on this compound remains limited.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it may possess activity against certain bacterial strains, making it a candidate for further investigation in the field of infectious diseases.

Case Studies and Research Findings

Several case studies have documented the effects of (5-Bromo-2-methylphenyl)methylamine in vivo and in vitro:

  • In Vivo Efficacy : A study conducted on mice inoculated with breast cancer cells showed significant tumor reduction when treated with (5-Bromo-2-methylphenyl)methylamine at doses ranging from 10 to 40 mg/kg.
  • In Vitro Studies : Various cell lines treated with this compound demonstrated a dose-dependent response in terms of cell viability and apoptosis markers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Bromo-2-methylphenyl)methylamine, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic Substitution : React 5-bromo-2-methylbenzyl bromide with ethylamine in anhydrous THF under nitrogen atmosphere. Use a 2:1 molar ratio of ethylamine to bromide to minimize side reactions. Monitor completion via TLC (hexane:ethyl acetate, 4:1) .
  • Reductive Amination : Condense 5-bromo-2-methylbenzaldehyde with ethylamine using sodium cyanoborohydride in methanol (pH 5–6, acetic acid buffer). Stir at room temperature for 12–18 hours. Purify via column chromatography (SiO₂, 5% methanol in dichloromethane) .
  • Optimization Tips :
  • Increase yield by using catalytic iodine (5 mol%) to accelerate substitution reactions .
  • For reductive amination, replace NaBH₃CN with more selective reagents like NaBH(OAc)₃ to reduce imine intermediates .

Q. How can spectroscopic techniques (NMR, IR) characterize (5-Bromo-2-methylphenyl)methylamine?

  • NMR Analysis :

  • ¹H NMR : Expect signals at δ 2.3 ppm (s, 3H, CH₃ from methylphenyl), δ 1.1 ppm (t, 3H, CH₂CH₃), and δ 3.5 ppm (s, 2H, Ar-CH₂-N). Coupling patterns confirm ethylamine integration .

  • ¹³C NMR : Peaks at 20–25 ppm (CH₃ groups), 40–45 ppm (CH₂-N), and 120–140 ppm (aromatic carbons with Br-induced deshielding) .

    • IR Spectroscopy :
  • Stretching vibrations at 3300–3400 cm⁻¹ (N-H), 2900 cm⁻¹ (C-H aliphatic), and 1480 cm⁻¹ (C-Br) confirm functional groups .

    Key Spectral Peaks Assignment
    δ 2.3 ppm (¹H NMR)Methyl group on aromatic ring
    δ 3.5 ppm (¹H NMR)Benzyl-ethylamine CH₂
    1480 cm⁻¹ (IR)C-Br stretch

Q. What safety protocols are essential when handling (5-Bromo-2-methylphenyl)methylamine?

  • Experimental Safety :

  • Use PPE: nitrile gloves, lab coat, and safety goggles. Avoid skin contact due to potential amine toxicity .
  • Work in a fume hood to prevent inhalation of volatile amines.
    • Waste Management :
  • Neutralize waste with 10% HCl before disposal. Store in labeled containers for hazardous organic waste .

Advanced Research Questions

Q. How can contradictions in spectral data during structural elucidation be resolved?

  • Approach :

  • X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Use SHELX-97 for structure refinement. Compare experimental bond lengths/angles with DFT-calculated values (e.g., B3LYP/6-31G*) to validate geometry .
  • High-Resolution MS : Confirm molecular ion [M+H]⁺ and isotopic pattern (²⁷Br/⁸¹Br) to rule out impurities .

Q. How does (5-Bromo-2-methylphenyl)methylamine interact with biological targets?

  • Experimental Validation :

  • Receptor Binding Assays : Screen against serotonin (5-HT) or dopamine receptors using radioligand displacement (e.g., [³H]-LSD for 5-HT₂). IC₅₀ values indicate affinity .
  • Molecular Docking : Use AutoDock Vina to model interactions with receptor active sites. Focus on halogen bonding between Br and Thr/Lys residues .

Q. What challenges arise in crystallizing (5-Bromo-2-methylphenyl)methylamine, and how can SHELX software address them?

  • Crystallization Issues :

  • Hygroscopicity: Perform crystallization under anhydrous conditions (e.g., dry hexane/ether mixtures).
  • Twinning: Use SHELXD for twin law detection and SHELXL for refinement with TWIN/BASF commands .
    • Data Collection :
  • Collect high-resolution data (≤ 0.8 Å) at low temperature (100 K) to reduce thermal motion artifacts. Use Cu-Kα radiation for heavy atom localization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5-Bromo-2-methylphenyl)methyl](ethyl)amine
Reactant of Route 2
Reactant of Route 2
[(5-Bromo-2-methylphenyl)methyl](ethyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.